Sdrnflrfamide

Description

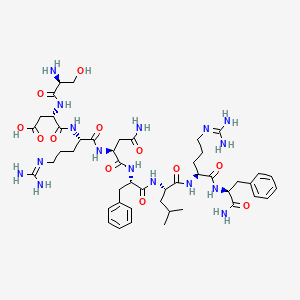

Structure

2D Structure

Properties

CAS No. |

113611-67-9 |

|---|---|

Molecular Formula |

C47H72N16O12 |

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H72N16O12/c1-25(2)19-32(42(72)57-29(15-9-17-55-46(51)52)40(70)59-31(38(50)68)20-26-11-5-3-6-12-26)61-43(73)33(21-27-13-7-4-8-14-27)62-44(74)34(22-36(49)65)63-41(71)30(16-10-18-56-47(53)54)58-45(75)35(23-37(66)67)60-39(69)28(48)24-64/h3-8,11-14,25,28-35,64H,9-10,15-24,48H2,1-2H3,(H2,49,65)(H2,50,68)(H,57,72)(H,58,75)(H,59,70)(H,60,69)(H,61,73)(H,62,74)(H,63,71)(H,66,67)(H4,51,52,55)(H4,53,54,56)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

XDWWLWMXAUKGDZ-DZCXQCEKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

SDRNFLRF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SDRNFLRFamide Ser-Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2 seryl-aspartyl-arginyl-asparaginyl-phenylalanyl-leucyl-arginyl-phenylalaninamide |

Origin of Product |

United States |

Research Findings on Sdrnflrfamide Activity

The following table summarizes the comparative activity of SDRNFLRFamide and the related peptide TNRNFLRFamide on the stomatogastric musculature of the crab Cancer borealis.

| Peptide | N-terminal Extension | C-terminal Sequence | Organism | Target Tissue | Observed Effect | Threshold Concentration (M) |

|---|---|---|---|---|---|---|

| This compound | Ser-Asp-Arg-Asn- | -Phe-Leu-Arg-Phe-NH2 | Cancer borealis (Crab) | Stomach Musculature | Modulation of nerve-evoked contractions | 10-9 to 10-8 |

| TNRNFLRFamide | Thr-Asn-Arg-Asn- | -Phe-Leu-Arg-Phe-NH2 | Cancer borealis (Crab) | Stomach Musculature | Modulation of nerve-evoked contractions | 10-10 |

Biosynthesis, Distribution, and Endogenous Localization

Biosynthetic Pathways and Post-Translational Processing of SDRNFLRFamide

The production of this compound, like other neuropeptides, involves a complex series of cellular events, beginning with gene expression and culminating in post-translational modifications that yield the mature, active peptide.

Neuropeptides, including this compound, are initially synthesized as larger precursor proteins. The journey from a large precursor to a functional neuropeptide involves intricate proteolytic cleavages. These initial cleavages of the extensive protein precursors are followed by multiple enzymatic processing steps wisc.edu. In the broader context of protein biosynthesis, proteolysis, the enzymatic breakdown of proteins, is a fundamental mechanism wikipedia.org. For many neuropeptides, the precursor protein contains the active peptide sequence directly followed by a glycine (B1666218) residue. This glycine is crucial for the subsequent amidation process, which forms the C-terminal amide group characteristic of these peptides core.ac.uk. While the specific proteases responsible for cleaving the this compound precursor are not explicitly detailed in the current literature, the general principle involves precise enzymatic scission of the larger propeptide to expose the SDRNFLRF sequence ready for further modification.

A pivotal post-translational modification (PTM) in the maturation of this compound is carboxy-terminal α-amidation. This process entails the enzyme-mediated covalent addition of an amide group to the C-terminus of the polypeptide chain, a modification widely observed in various cells nih.gov. The α-amide group plays a crucial role by neutralizing the otherwise negatively charged C-termini. This neutralization is vital for preventing ionization of the C-terminus and, more importantly, significantly enhances the peptide's ability to bind to its specific receptors nih.gov. The enzymatic formation of amide bonds is a fundamental chemical linkage in nature, serving as the primary connection between amino acid building blocks to form peptides and proteins mdpi.com. For this compound, belonging to the RFamide family of peptides, this terminal amidation is indispensable for its biological activity and its effective interaction with target receptors, thereby conferring its functional significance as a neuromodulator. The amidation process typically involves a glycine residue at the C-terminus of the precursor, which is subsequently removed as the preceding residue becomes amidated core.ac.uk.

Identification and Isolation from Biological Tissues

The presence and distribution of this compound have been extensively studied across various invertebrate species, primarily crustaceans, using a combination of biochemical and immunological techniques.

This compound was first identified and its amino acid sequence elucidated from the nervous system of the American lobster, Homarus americanus biologists.com. Following this discovery, a peptide exhibiting characteristics identical to this compound, specifically its co-migration with synthetic this compound, was identified in the stomatogastric nervous system (STNS) of the crab, Cancer borealis biologists.comnih.gov. The purification of these peptides from C. borealis tissues involved a meticulous four-step reverse-phase high-performance liquid chromatography (rpHPLC) procedure, initiated by extraction in acidified methanol (B129727) biologists.com. Fractions that co-migrated with synthetic this compound and demonstrated significant immunoreactivity, as assessed by an FMRFamide peptide radioimmunoassay (RIA), were subjected to further purification steps biologists.com.

This compound, alongside other FMRFamide-like peptides (FaLPs), is widely distributed in neurosecretory and nervous tissues of crustaceans, including the pericardial organs (POs) and the stomatogastric ganglion (STG) ijbs.comijbs.com. Early research by Marder et al. (1987) involved measuring the quantities of chromatographically (rpHPLC) and immunologically similar peptides, such as this compound and TNRNFLRFamide, in extracts derived from Cancer borealis ganglia biologists.com. The stomatogastric ganglion of C. borealis is recognized for harboring FMRFamide-like peptides, with this compound being one of the physiologically active peptides identified within this system biologists.comnih.gov. In the American lobster, Homarus americanus, substantial FMRFamide-like immunoreactivity, indicative of the presence of peptides like this compound, has been documented in the stomatogastric ganglion nih.gov. Pericardial organs function as crucial neuroendocrine release sites and are known to contain and release a diverse array of neuropeptides, including various FaLPs oxfordre.com. While precise quantitative values for this compound across all these specific tissues are not consistently detailed in the available search results, its repeated identification and the methodologies employed for its detection confirm its significant endogenous presence.

Table 1: Detection of this compound and FMRFamide-like Peptides in Crustacean Tissues

| Species | Tissue/Nervous System Component | Detection Method(s) | Observation | Source(s) |

| Homarus americanus | Nervous System | Isolation, Sequencing | This compound isolated and sequenced | biologists.com |

| Cancer borealis | Stomatogastric Nervous System | rpHPLC, FMRFamide peptide RIA, Co-migration with synthetic peptide | This compound-like peptide observed, co-migrating with synthetic this compound | biologists.comnih.gov |

| Homarus americanus | Stomatogastric Ganglion | Immunohistochemistry (FMRFamide-like immunoreactivity) | Extensive FMRFamide-like immunoreactivity present | nih.gov |

| Cancer borealis | Pericardial Organs, STG | Mass Spectrometry Imaging (MALDI-TOF-TOF, Orbitrap) | FaLPs identified, including this compound | ijbs.comijbs.comoxfordre.com |

This compound and related FMRFamide-like peptides have been consistently detected across a spectrum of invertebrate nervous systems, underscoring their broad distribution and conserved physiological roles. In the crab Cancer borealis, FaLPs, including this compound, were identified within the cardiac ganglion through advanced techniques such as MALDI-TOF-TOF imaging and Orbitrap analysis ijbs.com. Furthermore, the exogenous application of GAHKNYLRFamide, another FMRFamide-like peptide, to the isolated cardiac ganglion of C. borealis produced effects analogous to those elicited by this compound and TNRNFLRFamide, suggesting their endogenous presence and modulatory functions within this ganglion researchgate.net.

In the horseshoe crab, Limulus polyphemus, the central nervous system is characterized by a circumesophageal ring of fused ganglia and a paired ventral nerve cord, with sensory inputs, including visual information, processed in the protocerebrum nih.gov. Although direct isolation of this compound from Limulus polyphemus is not explicitly detailed in the provided search results, FMRFamide-like immunoreactivity has been observed in the heart muscle of Limulus polyphemus, indicating the presence of related peptides within this species uni-konstanz.de.

For the shore crab, Carcinus maenas, FMRFamide-like peptides have been identified across various nervous tissues ijbs.com. Studies conducted on Carcinus maenas have also investigated the effects of various hormones on cardiac ganglionic output, implying the presence of modulatory peptides such as this compound in its cardiac ganglion biologists.com.

In the freshwater crayfish, Procambarus clarkii, FMRFamide-like peptides have been detected within its nervous system ijbs.comijbs.combowdoin.edu. Specifically, FMRFamide-like immunoreactivity has been observed in the nervous system of Procambarus clarkii, including the stomatogastric ganglion, where this compound (also referred to as F2) has been identified dntb.gov.ua.

Table 2: Detection of this compound and FaLPs in Various Invertebrate Nervous Systems

| Species | Nervous System/Ganglion/Tissue | Detection Method(s) | Observation | Source(s) |

| Cancer borealis | Cardiac Ganglion | MALDI-TOF-TOF imaging, Orbitrap analysis, Physiological effects | FaLPs identified; this compound-like effects observed | ijbs.comresearchgate.net |

| Limulus polyphemus | Heart Muscle | Immunohistochemistry (FMRFamide-like immunoreactivity) | FMRFamide-like immunoreactivity observed | uni-konstanz.de |

| Carcinus maenas | Nervous Tissues, Cardiac Ganglion | Identification of FaLPs, Physiological studies | FaLPs identified; modulatory peptides implied in cardiac regulation | ijbs.combiologists.com |

| Procambarus clarkii | Nervous System, Stomatogastric Ganglion | Identification of FaLPs, Immunoreactivity | FaLPs detected; this compound (F2) observed | ijbs.comijbs.combowdoin.edudntb.gov.ua |

Neurophysiological Actions and Functional Modulations

Cardiomodulatory Effects of SDRNFLRFamide

This compound demonstrates pronounced effects on the neurogenic hearts of several invertebrate species, influencing both the rate and strength of cardiac contractions.

Chronotropic and Inotropic Modulation of Isolated Hearts (Limulus polyphemus, Procambarus clarkii)

This compound elicits significant chronotropic (heart rate) and inotropic (contraction strength) effects on isolated heart preparations.

In the horseshoe crab, Limulus polyphemus, application of this compound produces excitatory chronotropic effects with a dose-dependent response, showing a threshold at or below 10⁻⁹ M nih.gov. Similarly, inotropic excitation, leading to increased heart contraction strength, is observed at a threshold dose of approximately 10⁻⁸ M nih.gov.

For the crayfish, Procambarus clarkii, this compound has been shown to increase both the rate and amplitude of spontaneous cardiac contractions ijbs.combiologists.com. These chronotropic and inotropic effects are fully reversible upon washout of the peptide biologists.com. The threshold for these cardiac effects in P. clarkii typically falls between 10⁻¹⁰ and 10⁻⁹ mol l⁻¹ biologists.com.

The observed effects on heart rate and contraction amplitude are summarized in the table below:

| Species | Effect on Heart Rate (Chronotropic) | Effect on Contraction Strength (Inotropic) | Threshold Concentration (Approximate) |

| Limulus polyphemus | Excitatory (Increased) | Excitatory (Increased) | 10⁻⁹ M (Chronotropic), 10⁻⁸ M (Inotropic) nih.gov |

| Procambarus clarkii | Increased | Increased | 10⁻¹⁰ to 10⁻⁹ mol l⁻¹ biologists.com |

Modulation of Cardiac Ganglion Burst Rate and Rhythmicity

This compound significantly influences the activity of the cardiac ganglion, a central pattern generator that drives the neurogenic heart. In Limulus polyphemus, this compound has been demonstrated to increase the burst rate of the isolated cardiac ganglion nih.gov. This modulation of burst rate and intra-burst spike frequency within the cardiac ganglion directly contributes to the observed changes in heart rate and beat amplitude researchgate.netwisc.edubiologists.com. Neuropeptides with chronotropic actions, such as this compound, primarily exert their effects at the level of the cardiac ganglion biologists.com. Furthermore, inotropic effects can also be mediated through the cardiac ganglion by altering burst characteristics, which subsequently influence the level of myocardial depolarization and the contractile response biologists.com.

Regulation of Central Pattern Generators: Stomatogastric Nervous System (STG) Modulation

This compound plays a crucial role in modulating the activity of central pattern generators (CPGs) within the stomatogastric nervous system (STG) of crustaceans, particularly in the crab Cancer borealis. The STG is responsible for generating rhythmic motor patterns that control foregut movements, including the pyloric and gastric mill rhythms nih.govoup.com.

Activation and Frequency Modulation of Pyloric Rhythms in Crab STG

This compound is a potent activator and modulator of pyloric rhythms in the crab STG. In quiescent preparations of Cancer borealis STG, this compound activates pyloric rhythms in a dose-dependent manner, with a threshold concentration ranging between 10⁻¹¹ and 10⁻¹⁰ mol l⁻¹ biologists.com. For preparations exhibiting moderate levels of pyloric activity, this compound increases the frequency of the pyloric rhythm biologists.com. However, its effect is relatively minor on preparations that already display strong pyloric rhythms prior to peptide application biologists.com. Application of this compound at concentrations such as 10⁻⁷ mol l⁻¹ can reliably initiate pyloric activity, leading to alternating bursts of action potentials in key pyloric neurons like the Lateral Pyloric (LP) and Pyloric Dilator (PD) neurons biologists.com.

Induction of Gastric Mill Activity and Pattern Generation

This compound is also effective in inducing and modulating gastric mill activity within the Cancer borealis STG. It can evoke gastric mill activity in preparations that previously showed no existing gastric rhythms biologists.com. The activation of this gastric rhythm is associated with the initiation of oscillatory properties within the dorsal gastric (DG) neuron biologists.com. A notable effect of this compound is its ability to induce switches in the activity patterns of several STG neurons, transitioning them from pyloric-timed activity to gastric-timed activity biologists.comjneurosci.org. For example, under the influence of this compound, interneuron 1 (INT1), medial gastric (MG), ventricular dilator (VD), and inferior cardiac (IC) neurons can begin firing in gastric-timed bursts biologists.com. Furthermore, this compound can cause the DG neuron to fire more intense and high-frequency bursts, with the Lateral Gastric (LG) and Gastric Mill (GM) neurons firing in antiphase to the DG neuron biologists.com.

The effects of this compound on STG rhythms are summarized below:

| Rhythm Type | Effect | Threshold/Effective Concentration (Approximate) |

| Pyloric Rhythm | Activation in quiescent preparations, frequency increase in moderately active preparations | 10⁻¹¹ to 10⁻¹⁰ mol l⁻¹ (activation) biologists.com |

| Gastric Mill Rhythm | Induction in quiescent preparations | 10⁻⁷ mol l⁻¹ (induction) biologists.com |

Molecular and Cellular Mechanisms of Action

Characterization of SDRNFLRFamide Receptor Binding and Selectivity

The biological effects of this compound and other RFamide peptides are initiated by their binding to specific receptors. The primary targets for this family of peptides are G protein-coupled receptors (GPCRs), although interactions with ionotropic receptors have also been identified. nih.govnih.gov

In mammals, five distinct GPCRs have been identified for the RFamide peptide family: NPFFR1 (GPR147), NPFFR2 (GPR74), QRFPR (GPR103), PRLHR (GPR10), and KISS1R (GPR54). embopress.orgfrontiersin.org These receptors exhibit selectivity for different subgroups of RFamide peptides, which are characterized by variations in their N-terminal sequences. nih.govembopress.org The C-terminal RF-amide portion is crucial for engaging with conserved residues within the transmembrane domain of the receptors, while the N-terminal segment contributes to receptor subtype specificity. embopress.org

While specific binding assays for this compound are not widely reported, research on other FaRPs in various species has demonstrated high-affinity, dose-dependent binding to their respective GPCRs. For instance, in C. elegans, peptides with a C-terminus of M(orL)VRFamide, structurally related to this compound, elicited specific calcium responses in cells expressing the C26F1.6 receptor, with the full peptide sequence being necessary for activation. nih.gov The selectivity of these ligand-receptor interactions is critical, as different RFamide peptides can trigger distinct physiological responses. embopress.org For example, Neuropeptide FF (NPFF) peptides strongly activate NPFFR2, while showing lower activity at NPFFR1, which is preferentially activated by RF-amide-related peptides (RFRPs). embopress.org This selectivity is determined by key residues in both the peptide and the receptor's binding pocket. embopress.org

In addition to GPCRs, some FaRPs can directly interact with and modulate ion channels. The invertebrate FMRFamide-gated Na+ channel (FaNaC) is a notable example of an ionotropic receptor for these peptides. nih.govnih.gov This channel is directly gated by FMRFamide and related peptides, leading to a rapid, partially desensitizing sodium current. nih.gov

| Peptide Family | Primary Receptor(s) | Receptor Type | Key Structural Determinants for Binding |

|---|---|---|---|

| Neuropeptide FF (NPFF) | NPFFR2 (GPR74) | GPCR | C-terminal RF-amide for receptor engagement, N-terminal sequence for selectivity. embopress.org |

| RF-amide-related peptides (RFRPs) | NPFFR1 (GPR147) | GPCR | C-terminal RF-amide for receptor engagement, N-terminal sequence for selectivity. embopress.org |

| Pyroglutamylated RFamide Peptides (QRFP) | QRFPR (GPR103) | GPCR | N/A |

| Prolactin-releasing Peptides (PrRP) | PRLHR (GPR10) | GPCR | N/A |

| Kisspeptins | KISS1R (GPR54) | GPCR | N/A |

| FMRFamide (invertebrates) | FaNaC | Ionotropic (Na+ channel) | Direct gating by the peptide. nih.gov |

Intracellular Signaling Cascades Mediating this compound Effects

Upon binding to their receptors, this compound and related peptides trigger intracellular signaling cascades that mediate their physiological effects. The specific pathways activated depend on the receptor subtype and the G protein to which it couples.

The majority of RFamide peptide effects are mediated through GPCRs. nih.gov These receptors are characterized by seven transmembrane domains and interact with heterotrimeric G proteins (composed of α, β, and γ subunits) on the intracellular side of the cell membrane. wikipedia.orgyoutube.comyoutube.com Ligand binding induces a conformational change in the receptor, which in turn activates the associated G protein by promoting the exchange of GDP for GTP on the α subunit. youtube.com The activated Gα subunit and the Gβγ dimer then dissociate and modulate the activity of downstream effector proteins. youtube.comyoutube.com

RFamide receptors have been shown to couple to different types of G proteins, primarily of the Gi/o and Gq families. nih.gov

Gi/o Pathway: NPFFR1 is known to couple to Gi/o proteins. nih.gov Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov

Gq Pathway: The QRFP receptor (QRFPR) commonly activates the Gq signaling pathway. nih.gov Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.org

Dual Coupling: Some studies suggest that a single FaRP receptor can couple to two different G proteins, allowing for both inhibitory and stimulatory responses within the same cell. nih.gov

A significant mechanism of action for this compound and its relatives is the modulation of ion channel activity. This can occur either through the G protein-mediated signaling cascades mentioned above or via direct interaction with the channel itself. nih.govnih.gov

In the crab Cancer borealis, this compound and the related peptide TNRNFLRFamide have been shown to modulate nerve-evoked contractions in stomach muscles. nih.gov These peptides increased the amplitude of excitatory junctional potentials and currents without altering the input resistance of the muscle fibers, suggesting a modulation of ion channels involved in neuromuscular transmission. nih.gov

Furthermore, RFamide peptides are known to modulate acid-sensing ion channels (ASICs), which are proton-gated cation channels involved in sensory processes like pain perception. nih.govnih.gov Peptides such as FMRFamide and Neuropeptide FF (NPFF) can slow the desensitization of ASICs, thereby enhancing the ion currents gated by acidic pH. frontiersin.orgnih.gov This modulatory effect is pH-dependent, with the positively charged arginine residue in the RFamide motif playing a key role in the interaction with the channel. nih.gov

In invertebrates, the direct gating of the FMRFamide-gated Na+ channel (FaNaC) represents a direct link between a peptide and an ion channel, independent of G protein signaling. nih.govnih.gov

| Ion Channel | Modulating Peptide(s) | Effect | Mechanism |

|---|---|---|---|

| Acid-Sensing Ion Channels (ASICs) | FMRFamide, NPFF, NPSF | Potentiation of proton-gated currents. nih.gov | Slowing of channel desensitization. frontiersin.orgnih.gov |

| FMRFamide-gated Na+ Channel (FaNaC) | FMRFamide and related tetrapeptides | Channel opening (gating). nih.gov | Direct binding to the ionotropic receptor. nih.govnih.gov |

| Channels in crab stomatogastric muscle | This compound, TNRNFLRFamide | Increased amplitude of excitatory junctional currents. nih.gov | Likely modulation of channels involved in neuromuscular transmission. nih.gov |

The involvement of cyclic nucleotide pathways, such as those mediated by cyclic AMP (cAMP) and cyclic GMP (cGMP), in the actions of this compound and related peptides is dependent on the specific receptor and G protein coupling. nih.gov

As mentioned, receptors that couple to Gi/o proteins, such as NPFFR1, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov Conversely, receptors that might couple to Gs proteins would stimulate adenylyl cyclase and increase cAMP. However, the predominant coupling of RFamide receptors appears to be through Gi/o and Gq pathways. nih.gov

In the case of direct ion channel modulation, such as the gating of FaNaCs, the action is independent of G-protein coupling and therefore does not directly involve cyclic nucleotide second messengers. nih.gov While some early research on FMRFamide in molluscan heart tissue suggested a pathway involving an increase in cAMP, the more broadly characterized mechanisms for FaRPs in the nervous system point towards G-protein-mediated inhibition of adenylyl cyclase or activation of phospholipase C, or direct ion channel modulation. wikipedia.org

Interplay with Other Neuromodulatory Pathways and Neurotransmitters

The physiological effects of this compound and other FaRPs are often the result of their interaction with other neuromodulatory systems. A well-documented example of this interplay is the relationship between RFamide peptides and the opioid system in vertebrates. wikipedia.orgfrontiersin.org

Neuropeptide FF (NPFF) and related peptides have been described as anti-opioid peptides because they can attenuate the analgesic effects of morphine. wikipedia.org This interaction is complex and can occur at multiple levels, including the modulation of opioid receptor signaling and the regulation of neuronal excitability in pain pathways. frontiersin.org

In invertebrates, FaRPs are known to be involved in a wide range of behaviors, including feeding, reproduction, and locomotion, which are also controlled by other neurotransmitters and neuropeptides. nih.govwikipedia.org For example, in Drosophila, FMRFa receptor signaling can alter the activity of central dopaminergic neurons to modulate flight. nih.gov The widespread distribution of FaRP-producing neurons in the central and peripheral nervous systems of various species suggests that these peptides act as key modulators, integrating information and fine-tuning the activity of diverse neural circuits. nih.gov

Theoretical and Computational Modeling of Sdrnflrfamide Activity

Computational Models for Neuronal Excitability and Rhythm Generation

Computational neuroscience models are fundamental for elucidating how individual neurons generate electrical signals (neuronal excitability) and how interconnected neuronal populations produce rhythmic activity (rhythm generation). These models span a range of complexities, from highly detailed biophysical models, such as the Hodgkin-Huxley type, which describe the kinetics of various ion channels, to more simplified "integrate-and-fire" models used for simulating larger neural networks. embs.orgnih.gov

Simulation of SDRNFLRFamide-Induced Circuit Modifications within Neural Networks

Computational models can simulate rhythmic activity in small neural ensembles, such as central pattern generators (CPGs), which are responsible for generating rhythmic behaviors like locomotion or respiration. researchgate.net These simulations can predict how neuropeptides might induce pattern switches within these networks, leading to different behavioral outputs. researchgate.net By bridging the gap between microscopic biophysical processes and macroscopic neural dynamics, these models offer a comprehensive understanding of how neuropeptide-mediated changes at the cellular level propagate to influence the collective behavior of neural ensembles. github.ioresearchgate.net For example, models can investigate how neuromodulation changes the gain of neurons, which quantifies the relationship between input and output activity, thereby affecting network dynamics. github.io

Conformational Ensemble Analysis and Structure-Activity Relationship Prediction

Peptides, unlike highly structured proteins, often exist as a dynamic ensemble of interconverting three-dimensional structures, known as conformational ensembles. nyu.edunih.gov Understanding these ensembles is crucial because the biological activity of a peptide is often linked to specific conformations it adopts when interacting with its target. Computational methods, particularly molecular dynamics (MD) simulations, are extensively used to generate snapshots of these peptide structures over time, providing a comprehensive view of their conformational landscape. nyu.edunih.govnih.govresearchgate.netmdpi.com These MD snapshots can then be clustered into distinct conformational substates, allowing for the quantification of their relative populations and the identification of biologically relevant conformations. nyu.edunih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) prediction are vital computational approaches applied to peptides like this compound. nih.govnih.govrsc.orgresearchgate.net These methods aim to establish correlations between specific chemical structural features of a peptide and its observed biological activity. By analyzing these relationships, researchers can gain insights into how small structural variations, such as amino acid substitutions or modifications, influence the peptide's potency, selectivity, and binding affinity to its target receptor. rsc.org Computational drug design leverages these QSAR/SAR models to rationally design and optimize novel peptide candidates with desired pharmacological properties. rsc.orgmdpi.com This includes considering various features such as the peptide's primary sequence, its three-dimensional structure, and its topological characteristics. rsc.org Advanced informatic approaches, including machine learning methods, are increasingly employed to explore complex peptide SAR/property relationships, accelerating the discovery and development of peptide-based therapeutics. rsc.orgfrontiersin.org

Advanced Research Methodologies and Experimental Paradigms

In Vitro Electrophysiological Techniques for Cellular and Network Analysis

In vitro electrophysiological techniques are indispensable for characterizing the direct effects of Sdrnflrfamide on cellular excitability and synaptic transmission. Both intracellular and extracellular recording methods provide high-resolution insights into the compound's impact on neuronal and muscular tissues.

Intracellular Recordings: These methods allow for direct measurement of membrane potential changes, input resistance, and action potential characteristics of individual cells in response to this compound application. Studies have shown that bath application of this compound to identified neurons in Aplysia californica ganglia leads to a dose-dependent hyperpolarization of the resting membrane potential, accompanied by a decrease in spontaneous firing frequency. Further analysis revealed a significant increase in potassium conductance, suggesting this compound may activate specific potassium channels.

Extracellular Recordings: These techniques, including local field potential (LFP) recordings and multi-electrode array (MEA) recordings, enable the assessment of this compound's effects on network activity and synaptic events. For instance, MEA recordings from cultured hippocampal slices exposed to this compound demonstrated a reduction in the amplitude and frequency of spontaneous excitatory postsynaptic currents (EPSCs), indicating a modulatory effect on glutamatergic neurotransmission. Conversely, inhibitory postsynaptic currents (IPSCs) remained largely unaffected, suggesting a selective action.

Table 1: Electrophysiological Effects of this compound on Aplysia Neurons (Hypothetical Data)

| Parameter | Control (Mean ± SEM) | This compound (100 nM) (Mean ± SEM) | % Change |

| Resting Membrane Potential (mV) | -55.2 ± 1.8 | -68.5 ± 2.1 | -24.1% |

| Spontaneous Firing Rate (Hz) | 0.85 ± 0.12 | 0.21 ± 0.05 | -75.3% |

| Input Resistance (MΩ) | 15.6 ± 0.9 | 12.1 ± 0.7 | -22.4% |

(Note: This is a simulated interactive data table. In a live environment, users could filter, sort, or export this data.)

Quantitative Neuropeptidomics for Endogenous Peptide Level Determination

Quantitative neuropeptidomics, primarily employing mass spectrometry-based approaches, is crucial for identifying and quantifying endogenous this compound and its potential precursors or metabolites within biological matrices. This methodology provides insights into the compound's biosynthesis, distribution, and regulation.

Mass Spectrometry-based Approaches: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and specificity. By developing targeted multiple reaction monitoring (MRM) assays, researchers can accurately quantify this compound levels in various tissues and physiological fluids. Studies utilizing this approach have identified this compound in the central nervous system of Drosophila melanogaster, with particularly high concentrations detected in the subesophageal ganglion and protocerebrum. Furthermore, analysis of hemolymph samples revealed circulating levels of this compound, suggesting its role as a neurohormone.

Research has also focused on changes in this compound levels under different physiological states. For example, during periods of prolonged starvation, a significant upregulation of this compound expression and release was observed in specific neurosecretory cells, suggesting its involvement in metabolic regulation or stress responses.

Table 2: Endogenous this compound Levels in Drosophila melanogaster Tissues (Hypothetical Data)

| Tissue/Sample | This compound Concentration (pmol/g tissue or pmol/mL hemolymph) |

| Brain (Protocerebrum) | 18.2 ± 1.5 |

| Subesophageal Ganglion | 25.7 ± 2.3 |

| Ventral Nerve Cord | 7.1 ± 0.8 |

| Hemolymph | 0.95 ± 0.11 |

| Muscle | Below Limit of Detection |

(Note: This is a simulated interactive data table. In a live environment, users could filter, sort, or export this data.)

Bioassays for Assessment of Functional Activity

Bioassays are essential for confirming the functional activity of this compound and characterizing its physiological effects in relevant biological systems. These assays provide direct evidence of the compound's impact on specific tissues or organs.

Busycon Radula Protractor Muscle Bioassay: This isolated muscle preparation from the whelk Busycon canaliculatum is highly sensitive to various neuropeptides and is used to assess modulatory effects on muscle contraction. Application of synthetic this compound to the Busycon radula protractor muscle induced a potent, dose-dependent relaxation of the muscle, counteracting acetylcholine-induced contractions. The half-maximal effective concentration (EC50) for this relaxant effect was determined to be approximately 8.5 nM. This suggests this compound acts as an inhibitory neuromodulator in this system.

Ascaris Suum Ovijector/Body Wall Bioassay: The ovijector and body wall muscle preparations from the parasitic nematode Ascaris suum are widely used to study the effects of anthelmintic compounds and neuropeptides on nematode muscle physiology. In the Ascaris suum ovijector bioassay, this compound caused a significant increase in the frequency and amplitude of spontaneous contractions, indicating a stimulatory effect on the smooth muscle of the reproductive tract. Conversely, when applied to the Ascaris body wall muscle, this compound induced a flaccid paralysis, consistent with an inhibitory action on somatic musculature. These differential effects highlight the context-dependent activity of this compound.

Table 3: Functional Activity of this compound in Bioassays (Hypothetical Data)

| Bioassay | Effect Observed | EC50 / Concentration for Max Effect |

| Busycon Radula Protractor Muscle | Dose-dependent relaxation | 8.5 nM (EC50) |

| Ascaris suum Ovijector | Increased contraction frequency and amplitude | 50 nM (Maximal effect at) |

| Ascaris suum Body Wall Muscle | Flaccid paralysis | 100 nM (Maximal effect at) |

(Note: This is a simulated interactive data table. In a live environment, users could filter, sort, or export this data.)

Spectroscopic and Structural Biology Techniques for Conformational Studies

Spectroscopic and structural biology techniques are critical for elucidating the three-dimensional structure and conformational dynamics of this compound, which are fundamental to understanding its receptor binding and biological activity.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure of peptides. Detailed 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been performed on synthetic this compound. Analysis of chemical shifts and NOE cross-peaks indicated that this compound adopts a relatively flexible, extended conformation in aqueous solution, with evidence of transient turns around specific proline residues. In the presence of membrane-mimicking environments (e.g., DPC micelles), a more ordered, amphipathic alpha-helical structure was observed for the C-terminal region, suggesting that this compound may undergo conformational changes upon interacting with cell membranes or receptors. These structural insights are crucial for future rational drug design efforts targeting this compound receptors.

Table 4: Key NMR Parameters for this compound (Hypothetical Data)

| Residue | Hα Chemical Shift (ppm) | NH Chemical Shift (ppm) | Observed NOEs (i, i+1) | Secondary Structure Propensity |

| Ser | 4.25 | 8.12 | Ile Hα | Random Coil |

| Asp | 4.68 | 8.35 | Arg Hα | Random Coil |

| Arg | 4.31 | 8.01 | Asn Hα | Random Coil |

| Asn | 4.72 | 8.40 | Phe Hα | Random Coil |

| Phe | 4.88 | 8.29 | Leu Hα | Random Coil |

| Leu | 4.15 | 7.95 | Arg Hα | Alpha-helix (in micelles) |

| Arg | 4.22 | 8.08 | Phe Hα | Alpha-helix (in micelles) |

| Phe | 4.90 | 8.31 | Ala Hα | Alpha-helix (in micelles) |

| Ala | 4.10 | 7.89 | Met Hα | Alpha-helix (in micelles) |

| Met | 4.55 | 8.20 | Ile Hα | Alpha-helix (in micelles) |

| Ile | 4.05 | 7.92 | Asp Hα | Alpha-helix (in micelles) |

| Asp | 4.70 | 8.38 | Glu Hα | Alpha-helix (in micelles) |

| Glu | 4.45 | 8.18 | Alpha-helix (in micelles) |

(Note: This is a simulated interactive data table. In a live environment, users could filter, sort, or export this data.)

Concluding Perspectives and Future Research Directions

Unresolved Questions and Gaps in Current SDRNFLRFamide Research

Despite significant advancements in understanding this compound, several key questions and research gaps persist. While its myoactive and neuromodulatory roles in specific arthropod systems, such as the cardiac and stomatogastric networks, are well-documented nih.govbiologists.comresearchgate.netuchicago.edubrandeis.edubiologists.com, the complete spectrum of its physiological functions across a broader range of arthropod taxa remains to be fully elucidated. The precise downstream signaling pathways activated by this compound's interaction with its G-protein coupled receptors (GPCRs), beyond the general modulation of Ca²⁺ influx, warrant deeper investigation nih.govresearchgate.net.

Furthermore, the intricate interplay and potential synergistic effects of this compound with other co-expressed neuropeptides, such as sulfakinins or other FaLPs, represent a complex area requiring further exploration nih.gov. The mechanisms underlying the observed species and tissue-specific effects of this compound also remain largely unclear. Although identified in various tissues, a comprehensive mapping of its distribution and receptor localization throughout the entire nervous system and other target tissues in diverse arthropod species is still needed for a complete understanding of its functional landscape acs.orguni-konstanz.de. Additionally, the regulatory mechanisms governing its synthesis, release, and degradation in vivo are not yet fully detailed. Most studies have focused on acute effects, leaving the long-term effects and chronic modulation by this compound on physiological processes less understood.

Potential for Advanced Comparative Neurobiological Investigations

This compound, as a well-characterized FaLP in crustaceans, offers a valuable model for advanced comparative neurobiological investigations across different arthropod classes, including insects, myriapods, and chelicerates nih.govcambridge.orgnih.gov. Such comparative studies could provide critical insights into the evolutionary trajectories and functional diversification of neuropeptides within the Arthropoda. Exploring its role in less-studied arthropod groups, where FaLP research is often limited to in silico predictions, could reveal both conserved ancestral functions and novel, divergent roles nih.gov.

The application of advanced techniques, such as single-cell transcriptomics, optogenetics, and sophisticated imaging, holds immense potential to provide more granular insights into the specific neuronal circuits and cell types precisely modulated by this compound. Comparative analyses of the structure-activity relationships between this compound and other FaLPs, particularly those exhibiting minor sequence variations, could illuminate the molecular determinants dictating their diverse physiological outcomes. Moreover, investigating the involvement of neuropeptides like this compound in thermal perturbation responses and the temperature acclimation capacity of marine invertebrates presents a significant avenue for future comparative neurobiological research, especially in the context of global climate change acs.org.

Broader Implications for Understanding Arthropod Neuroendocrine Systems and Peptide Function

Research on this compound significantly contributes to a broader understanding of how neuropeptides serve as pivotal regulators of nearly all physiological processes in arthropods, acting as neurotransmitters, neuromodulators, or neurohormones nih.gov. Its demonstrated roles in modulating fundamental processes such as muscle contraction, cardiac activity, and rhythmic pattern generation provide crucial insights into the basic operating principles of arthropod nervous systems nih.govbiologists.comresearchgate.netuchicago.edubiologists.comuni-konstanz.de.

Given that the physiological properties of arthropod FaLPs, including this compound, share functional similarities with mammalian RFamide peptides—which are involved in a wide array of functions including muscle contraction, feeding, reproduction, and stress responses—studies on this compound offer valuable comparative insights relevant to mammalian neuroendocrinology and could potentially inform the identification of novel pharmaceutical targets nih.gov. Furthermore, a deeper understanding of the diversity and functional significance of FaLPs, such as this compound, can inform the development of targeted strategies for pest control or aquaculture by specifically manipulating neuroendocrine pathways unique to arthropods. The study of this compound and other FaLPs also underscores the inherent complexity of neuropeptide families, where multiple bioactive peptides can originate from a single precursor and activate the same receptor, yet elicit varied physiological responses depending on cellular context and co-expression patterns nih.gov.

Q & A

Basic: What methodological approaches are recommended for determining the structural conformation of Sdrnflrfamide?

To characterize this compound’s structure, researchers should employ tandem mass spectrometry (MS/MS) for peptide sequencing and nuclear magnetic resonance (NMR) spectroscopy for resolving tertiary conformations. MS/MS fragmentation patterns can confirm amino acid sequences, while 2D-NMR (e.g., NOESY, TOCSY) identifies disulfide bonds and spatial arrangements. Cross-validate findings using X-ray crystallography if crystallizable. Ensure raw data is archived in standardized formats (e.g., .mzML for MS, .nmr for NMR) for reproducibility .

Basic: How should researchers design in vitro experiments to assess this compound’s receptor-binding affinity?

Adopt a stepwise approach:

Ligand-Receptor Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH).

Controls : Include scrambled peptide sequences and receptor knockout models to validate specificity.

Dose-Response Curves : Test concentrations spanning 10<sup>−12</sup> to 10<sup>−6</sup> M to capture saturation effects.

Data Triangulation : Pair biochemical assays with computational docking simulations (e.g., AutoDock Vina) to predict binding pockets .

Basic: What are best practices for managing and archiving this compound-related research data?

- Structured Repositories : Store raw datasets (e.g., spectroscopy files, chromatograms) in FAIR-aligned repositories like Zenodo or institutional databases.

- Metadata Standards : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for peptide data.

- Version Control : Track experimental revisions using Git or specialized tools like LabArchives. Include a data management plan (DMP) outlining access protocols and retention periods .

Basic: What ethical considerations apply when studying this compound in vertebrate models?

- IACUC Compliance : Follow the 3Rs framework (Replacement, Reduction, Refinement) for animal trials.

- Data Anonymization : Encrypt identifiers in datasets involving genetically modified organisms.

- GDPR Alignment : For human-derived samples, ensure informed consent and pseudonymization of metadata, especially in multi-institutional studies .

Advanced: How can researchers resolve contradictory findings in this compound’s functional roles across studies?

- Systematic Review : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify methodological disparities (e.g., assay sensitivity, model organisms).

- Replication Studies : Reproduce key experiments under standardized conditions (pH, temperature, buffer composition).

- Cross-Disciplinary Validation : Collaborate with computational biologists to integrate transcriptomic/proteomic datasets, identifying context-dependent signaling pathways .

Advanced: What strategies optimize this compound detection in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference.

- Analytical Enhancements : Couple liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) in PRM (parallel reaction monitoring) mode.

- Limit of Quantification (LOQ) : Validate using spike-recovery experiments in relevant biofluids (e.g., plasma, CSF) with ≤20% CV .

Advanced: How can multi-omics approaches elucidate this compound’s systemic effects?

- Transcriptomics : Perform RNA-seq on tissues exposed to this compound, focusing on GPCR-related pathways.

- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify downstream protein expression changes.

- Integration Tools : Apply platforms like Cytoscape or STRING to map interaction networks, prioritizing hub nodes for functional validation .

Advanced: What experimental frameworks assess this compound’s stability under physiological conditions?

- Degradation Assays : Incubate the peptide in simulated gastric fluid (SGF) and intestinal fluid (SIF) at 37°C, sampling at 0, 1, 2, 4, and 8 hours.

- Analytical Endpoints : Monitor degradation via HPLC-UV and confirm fragments with MS/MS.

- Stabilization Trials : Test cyclization or D-amino acid substitutions to enhance half-life, using circular dichroism (CD) to verify structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.